molecular formula C20H28FN3O5S B2666138 N'-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872881-55-5

N'-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2666138
CAS No.: 872881-55-5
M. Wt: 441.52
InChI Key: APJPEIUJHACTGO-UHFFFAOYSA-N
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Description

The compound N'-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide belongs to the ethanediamide class, characterized by a central diamide scaffold. Its structure includes:

  • A cycloheptyl substituent at the N'-position.
  • A 1,3-oxazinan-2-ylmethyl group functionalized with a 4-fluorobenzenesulfonyl moiety at the N-position.

Structural determination of analogous compounds has been performed using crystallographic tools like SHELXL for refinement and ORTEP-III for visualization .

Properties

IUPAC Name

N'-cycloheptyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O5S/c21-15-8-10-17(11-9-15)30(27,28)24-12-5-13-29-18(24)14-22-19(25)20(26)23-16-6-3-1-2-4-7-16/h8-11,16,18H,1-7,12-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJPEIUJHACTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmacological Investigations

N'-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has been studied for its potential as a pharmacological agent. The sulfonamide group is known for enhancing solubility and bioavailability in drug design.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the fluorobenzenesulfonyl group may enhance the compound's ability to inhibit bacterial growth, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

Preliminary studies suggest that derivatives of this compound could have anticancer properties. The oxazinan ring may interact with biological targets involved in cancer cell proliferation and survival pathways.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Research into synthetic methodologies can lead to the development of analogs with improved efficacy or reduced toxicity.

Synthetic Pathway

A typical synthetic route may involve:

  • Formation of the oxazinan ring through cyclization reactions.
  • Introduction of the fluorobenzenesulfonyl group via electrophilic substitution.
  • Final coupling with the cycloheptyl moiety using amide bond formation techniques.

Case Study 1: Antimicrobial Testing

In a study examining the antimicrobial efficacy of structurally related compounds, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated dose-dependent inhibition of cell proliferation, prompting further studies into its mechanism of action and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

Below is a comparative analysis of three closely related derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound : N'-Cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide C₂₀H₂₈FN₃O₅S* ~441.45 (estimated) - N'-cycloheptyl
- 4-fluorobenzenesulfonyl
Bulky cycloheptyl enhances lipophilicity; sulfonyl group may improve stability .
Analog 1 : N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide () C₂₂H₂₆FN₃O₆S 479.52 - N'-[2-(2-methoxyphenyl)ethyl]
- 4-fluorobenzenesulfonyl
Aromatic methoxy group may confer π-π stacking interactions; higher molecular weight .
Analog 2 : N-Ethyl-N'-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide () C₁₆H₂₁FN₂O₅S 372.41 - N-ethyl
- 4-fluoro-2-methylbenzenesulfonyl
Methyl group introduces steric hindrance; lower molecular weight enhances solubility .
Analog 3 : N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide () C₁₇H₂₄FN₃O₅S 401.45 - N-(2-methylpropyl)
- 4-fluorobenzenesulfonyl
Branched alkyl chain balances lipophilicity and solubility .

*Note: The target compound’s molecular formula and weight are inferred based on structural analogy to , replacing the 2-methylpropyl group with cycloheptyl (C₇H₁₃).

Crystallographic and Computational Insights

  • Structural Refinement : Analogous compounds (e.g., ) were likely refined using SHELXL , which optimizes bond lengths and angles for accuracy .
  • Visualization : Tools like ORTEP-III enable anisotropic displacement ellipsoid modeling, critical for analyzing conformational flexibility .

Functional Implications of Substituents

Cycloheptyl vs. Analog 1’s 2-methoxyphenylethyl substituent introduces aromaticity, favoring interactions with hydrophobic enzyme pockets .

Sulfonyl Group Variations :

  • The 4-fluorobenzenesulfonyl moiety (target compound, Analog 3) offers electron-withdrawing effects, stabilizing the oxazinan ring.
  • Analog 2’s 4-fluoro-2-methylbenzenesulfonyl group adds steric bulk, which could hinder binding in sterically sensitive targets .

Biological Activity

N'-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (CAS Number: 872881-55-5) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H28FN3O5S. Its structure includes a cycloheptyl group, an oxazinan moiety, and a sulfonamide functional group, which are significant for its biological activity.

Biological Activity

Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. The presence of the 4-fluorobenzenesulfonyl group in this compound may enhance its activity against various bacterial strains. Studies have shown that similar compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. Further investigation is needed to elucidate the specific pathways involved .

Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. These effects are thought to be mediated by the modulation of oxidative stress and inflammation in neuronal cells. Animal models have shown promising results in reducing neurodegeneration associated with conditions such as Alzheimer's disease .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cancer Cell Line Assay
    In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Research Findings Summary Table

Activity Findings References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Q & A

Q. What are the recommended methodologies for synthesizing N'-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 4-fluorobenzenesulfonyl-oxazinan intermediate via sulfonylation of the oxazinan precursor.
  • Step 2 : Introduction of the cycloheptyl group through nucleophilic substitution or coupling reactions.
  • Step 3 : Ethanediamide linkage formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Critical parameters include temperature control (< 0°C for sulfonylation) and anhydrous conditions to prevent hydrolysis. Characterization via 1H^1H/13C^{13}C-NMR and LC-MS is essential at each step .

Q. How should researchers approach crystallographic refinement for this compound?

Use SHELXL for small-molecule refinement:

  • Data Preparation : Ensure high-resolution (< 1.0 Å) single-crystal X-ray diffraction data.
  • Modeling : Assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms.
  • Validation : Check for residual electron density peaks and R-factor convergence (target: R1<5%R_1 < 5\%) .
    For complex cases (e.g., twinning), SHELXD and SHELXE are robust for structure solution .

Q. What spectroscopic techniques are critical for verifying structural integrity?

  • FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) groups.
  • 1H^1H-NMR : Identify cycloheptyl protons (δ 1.4–2.2 ppm) and oxazinan methylene signals (δ 3.5–4.5 ppm).
  • HRMS : Validate molecular formula (e.g.e.g., C21H28FN3O4S_{21}H_{28}FN_3O_4S) with < 5 ppm mass error .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding properties?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential (ESP) maps for nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with sulfonyl-binding enzymes) using AMBER or GROMACS.
  • ADMET Prediction : Use SwissADME to assess solubility (LogP < 3) and bioavailability .

Q. How to resolve contradictions between experimental and theoretical data (e.g., bond lengths vs. DFT predictions)?

  • Systematic Error Analysis : Check for crystal packing effects (e.g., hydrogen bonding) that distort bond lengths in X-ray structures.
  • Basis Set Validation : Compare DFT results with higher-tier basis sets (e.g., 6-311++G(d,p)) to reduce computational bias.
  • Experimental Replication : Re-run crystallography under varied conditions (e.g., low temperature) to confirm anomalies .

Q. What strategies optimize reaction yields for the ethanediamide linkage?

  • Catalyst Screening : Test Pd(PPh3_3)4_4 or CuI for coupling efficiency.
  • Solvent Optimization : Use DMF for polar intermediates or THF for non-polar steps.
  • Kinetic Monitoring : Employ in-situ IR spectroscopy to track reaction progress and identify side products .

Q. How to address discrepancies in biological activity data across studies?

  • Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements.
  • Batch Analysis : Verify compound purity (≥98% by HPLC) and stereochemical consistency (via chiral chromatography).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

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